

An In-depth Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone

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Compound of Interest

Compound Name: 1-(tert-Butyldimethylsilyloxy)-2-propanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(tert-Butyldimethylsilyloxy)-2-propanone**, a versatile silyl enol ether and valuable building block in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and presents its characteristic spectroscopic data. Furthermore, this guide explores its applications as a key intermediate in the synthesis of complex molecules, particularly within the realm of drug discovery and development, with a focus on its role in forming crucial carbon-carbon bonds.

Introduction

1-(tert-Butyldimethylsilyloxy)-2-propanone, also known as acetol TBDMS ether, is a protected form of hydroxyacetone. The introduction of the bulky tert-butyldimethylsilyl (TBDMS) group enhances its stability and modulates its reactivity, making it a valuable reagent in multi-step organic synthesis. Its primary utility lies in its function as a nucleophile, specifically as an enolate equivalent, for the formation of carbon-carbon bonds in reactions such as aldol additions. This guide serves as a technical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed information to facilitate its effective use in the laboratory.

Chemical and Physical Properties

1-(tert-Butyldimethylsilyloxy)-2-propanone is a clear, colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **1-(tert-Butyldimethylsilyloxy)-2-propanone**

| Property | Value | Reference(s) |
|---------------------------------------|--|--------------|
| CAS Number | 74685-00-0 | [1][2] |
| Molecular Formula | C ₉ H ₂₀ O ₂ Si | [1] |
| Molecular Weight | 188.34 g/mol | [1] |
| Boiling Point | 35-38 °C at 0.6 mmHg | [1] |
| Density | 0.976 g/mL at 25 °C | [1] |
| Refractive Index (n ²⁰ /D) | 1.426 | [1] |
| Flash Point | 165 °F (74 °C) | [1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |
| Storage Temperature | 2-8 °C | [1] |

Experimental Protocols

Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone from Hydroxyacetone

This protocol describes the silylation of hydroxyacetone using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole as a base in dichloromethane (DCM) as the solvent.

Workflow for the Synthesis of **1-(tert-Butyldimethylsilyloxy)-2-propanone**



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A flowchart illustrating the synthesis of **1-(tert-butyldimethylsilyloxy)-2-propanone**.

Materials:

- Hydroxyacetone (1.0 eq)
- tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
- Imidazole (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure:

- To a solution of hydroxyacetone (1.0 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add tert-butyldimethylsilyl chloride (1.1 eq) dropwise.

- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NH_4Cl solution.
- Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **1-(tert-Butyldimethylsilyloxy)-2-propanone** can be purified by flash column chromatography on silica gel.

Procedure:

- Load the crude product onto a silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).
- Collect the fractions containing the desired product, as identified by TLC.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **1-(tert-Butyldimethylsilyloxy)-2-propanone** as a clear, colorless liquid.

Alternatively, for larger scales, purification can be achieved by vacuum distillation. Given its boiling point of 35-38 °C at 0.6 mmHg, distillation under reduced pressure can effectively separate the product from less volatile impurities.^[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1-(tert-Butyldimethylsilyloxy)-2-propanone** based on typical values for similar structures.

Table 2: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--------------------------------------|
| ~4.15 | s | 2H | -O-CH ₂ -C(O)- |
| ~2.15 | s | 3H | -C(O)-CH ₃ |
| ~0.90 | s | 9H | -Si-C(CH ₃) ₃ |
| ~0.05 | s | 6H | -Si-(CH ₃) ₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------------------------|
| ~207.0 | C=O |
| ~70.0 | -O-CH ₂ -C(O)- |
| ~26.0 | -Si-C(CH ₃) ₃ |
| ~25.5 | -C(O)-CH ₃ |
| ~18.0 | -Si-C(CH ₃) ₃ |
| ~-5.0 | -Si-(CH ₃) ₂ |

Table 4: Predicted FTIR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------|
| ~2950-2850 | Strong | C-H stretch (alkyl) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1250 | Strong | Si-CH ₃ bend |
| ~1100 | Strong | Si-O-C stretch |
| ~840, 780 | Strong | Si-C stretch |

Table 5: Predicted Mass Spectrometry (EI) Fragmentation

| m/z | Interpretation |
|-----|--|
| 188 | $[M]^+$ (Molecular Ion) |
| 173 | $[M - CH_3]^+$ |
| 131 | $[M - C(CH_3)_3]^+$ (loss of tert-butyl group) |
| 73 | $[(CH_3)_2Si=OH]^+$ |
| 57 | $[C(CH_3)_3]^+$ |
| 43 | $[CH_3CO]^+$ |

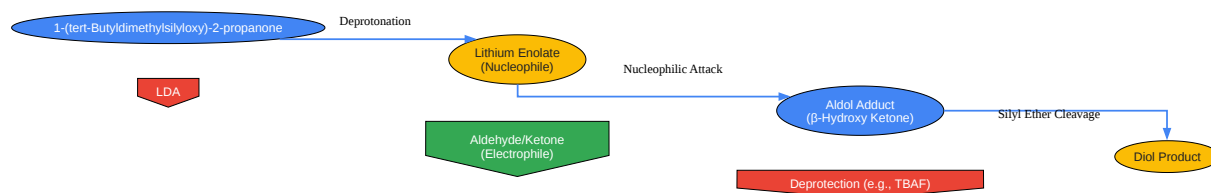
Applications in Drug Development

1-(tert-Butyldimethylsilyloxy)-2-propanone serves as a crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Its utility stems from its ability to act as a masked hydroxyacetone enolate, enabling the stereoselective formation of complex molecular architectures.

Role as an Enolate Equivalent in Aldol Reactions

The primary application of **1-(tert-Butyldimethylsilyloxy)-2-propanone** is in aldol-type reactions. The silyl enol ether can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. This enolate is a potent nucleophile that can react with various electrophiles, most notably aldehydes and ketones, to form β -hydroxy ketones, which are common structural motifs in many natural products and pharmaceuticals.[1][4]

Logical Flow of an Aldol Reaction using **1-(tert-Butyldimethylsilyloxy)-2-propanone**



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The role of **1-(tert-butyldimethylsilyloxy)-2-propanone** in an aldol reaction.

Potential Applications in the Synthesis of Kinase Inhibitors and Antiviral Agents

While direct synthesis of specific commercial drugs using **1-(tert-Butyldimethylsilyloxy)-2-propanone** is not extensively documented in publicly available literature, its structural motif is relevant to the synthesis of complex heterocyclic compounds that are often the core of kinase inhibitors and antiviral agents. For instance, the β -hydroxy ketone products derived from its aldol reactions can be further cyclized to form various heterocyclic systems. Kinase inhibitors, which are crucial in cancer therapy, often feature complex heterocyclic scaffolds.[2][5] Similarly, many antiviral drugs are nucleoside analogs or contain intricate heterocyclic moieties where the stereoselective introduction of hydroxyl and carbonyl groups is critical.[6][7] The use of chiral auxiliaries or catalysts in aldol reactions with **1-(tert-Butyldimethylsilyloxy)-2-propanone** could provide enantiomerically enriched building blocks for the synthesis of such therapeutic agents.

Safety and Handling

1-(tert-Butyldimethylsilyloxy)-2-propanone should be handled in a well-ventilated fume hood. Protective eyewear, gloves, and a lab coat should be worn. It is a combustible liquid and

should be kept away from heat, sparks, and open flames. Due to its hydrolytic sensitivity, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[1]

Conclusion

1-(tert-Butyldimethylsilyloxy)-2-propanone is a valuable and versatile reagent in organic synthesis. Its utility as a protected hydroxyacetone enolate equivalent makes it a key building block for the construction of complex molecules, particularly in the context of drug discovery and development. This guide provides the essential technical information for its synthesis, purification, characterization, and application, serving as a valuable resource for researchers and professionals in the field. The strategic use of this compound in aldol and other carbon-carbon bond-forming reactions will continue to be a significant tool in the synthesis of novel therapeutic agents.

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